REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]3[O:12][CH2:11][CH2:10][C:8]3=2)[CH:3]=[CH:2]1.[N:13]1[CH:18]=[CH:17]C=[CH:15][CH:14]=1.C(OC(=O)C)(=[O:21])C>C1COCC1>[N:1]1([CH2:15][CH2:14][NH:13][C:18](=[O:21])[CH3:17])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]3[O:12][CH2:11][CH2:10][C:8]3=2)[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
77 mg
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=C3C(=C12)CCO3
|
Name
|
|
Quantity
|
0.09 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.06 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 18 h at 20° C. the mixture was partitioned between 2N Na2CO3 (30 ml) and EtOAc (2×30 ml)
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The dried extracts were evaporated
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on silica gel (20 g)
|
Type
|
WASH
|
Details
|
Elution with System A (200:8:1)
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCC2=CC=C3C(=C12)CCO3)CCNC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |